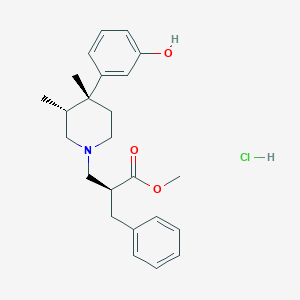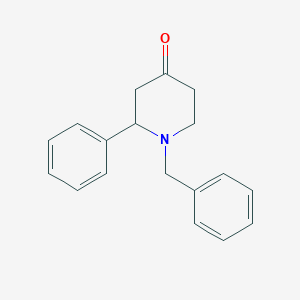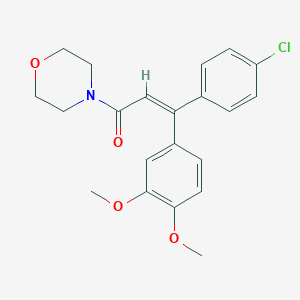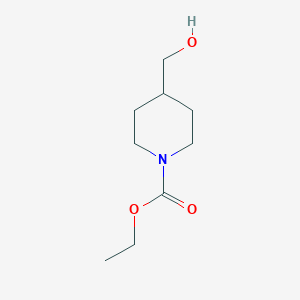
4,6-ジフルオロインドール
概要
説明
4,6-Difluoroindole is an organic compound with the chemical formula C8H5F2N. It is a derivative of indole, where two hydrogen atoms are replaced by fluorine atoms at the 4 and 6 positions of the indole ring. This compound appears as a colorless to pale yellow crystal or powder and is sparingly soluble in organic solvents such as chloroform, dichloromethane, and acetone .
科学的研究の応用
4,6-Difluoroindole has a wide range of applications in scientific research:
作用機序
Target of Action
4,6-Difluoroindole is a promising compound in the field of medicinal chemistry. It has been shown to selectively target cancer cells, leaving healthy cells unaffected . In the context of tuberculosis treatment, it has been found to target the mycobacterial membrane protein large 3 transporter (MmpL3) .
Mode of Action
It is known that it interacts with its targets, leading to changes that inhibit the growth of targeted cells . For instance, in the case of Mycobacterium tuberculosis, it interacts with the MmpL3 transporter, disrupting its function and inhibiting the growth of the bacteria .
Biochemical Pathways
Given its interaction with the mmpl3 transporter in mycobacterium tuberculosis, it can be inferred that it affects the pathways associated with this transporter .
Pharmacokinetics
It has been suggested that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 1.66, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4,6-Difluoroindole’s action are primarily its inhibitory effects on the growth of targeted cells. In the context of cancer treatment, it selectively targets and inhibits the growth of cancer cells . In the treatment of tuberculosis, it inhibits the growth of Mycobacterium tuberculosis by interacting with the MmpL3 transporter .
Action Environment
It is known to be air sensitive and should be kept at room temperature
生化学分析
Biochemical Properties
4,6-Difluoroindole has been shown to be an efficient inhibitor of renal organic anion transporters and monophosphate-activated protein . These proteins are involved in the absorption of drugs from the blood into the cells. It also inhibits bacterial growth by binding to ribosomal RNA and interfering with protein synthesis .
Cellular Effects
The cellular effects of 4,6-Difluoroindole are primarily observed in its role as an inhibitor of renal organic anion transporters and monophosphate-activated protein . By inhibiting these proteins, 4,6-Difluoroindole can affect the absorption of drugs from the blood into the cells, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of 4,6-Difluoroindole involves its interaction with specific proteins and RNA within the cell . It binds to ribosomal RNA, interfering with protein synthesis, and inhibits renal organic anion transporters and monophosphate-activated protein . These interactions can lead to changes in gene expression and enzyme activity within the cell .
準備方法
Synthetic Routes and Reaction Conditions
4,6-Difluoroindole can be synthesized through various methods. One common approach involves the fluorination of indole. This can be achieved by reacting indole with fluorinating agents such as trifluoroacetic anhydride or tetrafluoroboric acid under appropriate conditions . Another method involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride, followed by cyclization to form the indole ring .
Industrial Production Methods
In industrial settings, the production of 4,6-Difluoroindole typically involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required for the synthesis. The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications .
化学反応の分析
Types of Reactions
4,6-Difluoroindole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in 4,6-Difluoroindole can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidation products, depending on the oxidizing agents and conditions used.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the indole ring, to form reduced derivatives.
Common Reagents and Conditions
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as aminoindoles or thioindoles can be formed.
Oxidation Products: Oxidation can lead to the formation of indole-2,3-diones or other oxidized derivatives.
Reduction Products: Reduction typically yields hydrogenated indole derivatives.
類似化合物との比較
Similar Compounds
4-Fluoroindole: A single fluorine atom at the 4 position.
6-Fluoroindole: A single fluorine atom at the 6 position.
2,3-Difluoroindole: Fluorine atoms at the 2 and 3 positions.
Uniqueness
4,6-Difluoroindole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated indoles. The presence of two fluorine atoms at the 4 and 6 positions can enhance its stability and alter its interaction with biological targets, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
4,6-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHICCULQVCEWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381103 | |
| Record name | 4,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199526-97-1 | |
| Record name | 4,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Difluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 4,6-difluoroindole into the structure of AMPK activators impact their pharmacokinetic properties compared to the parent 6-chloroindole core?
A1: [] Replacing the 6-chloroindole core with a 4,6-difluoroindole in a series of 5-aryl-indole-3-carboxylic acid derivatives led to improved metabolic stability. This modification also minimized the compounds' propensity for active transport by the renal organic anion transporter 3 (Oat3), ultimately resulting in lower renal clearance. This highlights the impact of subtle structural changes on the pharmacokinetic profile of drug candidates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)


![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene](/img/structure/B180243.png)

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)


